Iron(3+)
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Iron is incorporated into various proteins to serve biological functions as a structural component or cofactor. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo. Internalized iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins. Excess iron is stored and detoxified in cytosolic ferritin. Internalized Fe2+ exported across the basolateral membrane into the bloodstream via Fe+2 transporter ferroportin, which is coupled by reoxidation to Fe3+ via membrane-bound ferroxidase hephaestin or ceruloplasmin activity. Fe+3 is again scavenged by transferrin which maintains the ferric iron in a redox-inert state and delivers it into tissues. Fe3+ participates in the autoxidation reaction, where it can be chelated by DNA. It mainly binds to the backbone phosphate group, whereas at higher metal ion content, the cation binds to both guanine N-7 atom and the backbone phosphate group. |
|---|---|
CAS No. |
20074-52-6 |
Molecular Formula |
Fe+3 |
Molecular Weight |
55.84 g/mol |
IUPAC Name |
iron(3+) |
InChI |
InChI=1S/Fe/q+3 |
InChI Key |
VTLYFUHAOXGGBS-UHFFFAOYSA-N |
SMILES |
[Fe+3] |
Canonical SMILES |
[Fe+3] |
boiling_point |
1535 |
melting_point |
1538 °C |
Other CAS No. |
20074-52-6 |
physical_description |
Solid |
solubility |
Insoluble |
Origin of Product |
United States |
Mechanism of Action
Iron(3+)s exert their effects through various mechanisms:
Comparison with Similar Compounds
Iron(III) Oxide (Fe₂O₃) vs. Magnetite (Fe₃O₄)
Fe₃O₄ exhibits higher electrical conductivity and biocompatibility, making it suitable for biomedical applications, while Fe₂O₃’s thermal stability favors high-temperature processes .
Iron(III) vs. Aluminum(III) Oxides
Al₂O₃’s higher surface area and acidity make it superior in hydrocarbon processing, whereas Fe₂O₃ excels in redox catalysis due to its variable oxidation states .
Coordination Complexes
Iron(III) Complexes vs. Chromium(III) Complexes
Fe³⁺ complexes are more redox-active, enabling catalytic degradation of organic pollutants, while Cr³⁺ complexes prioritize thermodynamic stability for sequestration .
Halides and Salts
Iron(III) Chloride (FeCl₃) vs. Iron(III) Nitrate (Fe(NO₃)₃)
FeCl₃’s low cost and acidity dominate wastewater treatment, whereas Fe(NO₃)₃’s oxidizing capacity is leveraged in nanoparticle synthesis .
Key Research Findings
- Phase Transformation : Fe₃O₄ converts to α-Fe₂O₃ at 900°C, forming a pure hexagonal phase ideal for magnetic materials .
- Medical Applications : Fe(III)-thiourea complexes inhibit NUDT5 in breast cancer cells via hydrophobic interactions (MD simulations; binding energy: −9.2 kcal/mol) .
- Environmental Remediation: Fe₂O₃ nanoparticles adsorb heavy metals (Cu²⁺, Pb²⁺) with >90% efficiency at pH 6–8 .
Biological Activity
Iron(3+), or ferric ion (Fe³⁺), is a critical element in biological systems, influencing various metabolic processes, cellular functions, and physiological responses. This article provides a comprehensive overview of the biological activity of Iron(3+), supported by data tables, case studies, and detailed research findings.
Role of Iron(3+) in Biological Systems
Iron is an essential trace element necessary for the survival of aerobic organisms. It plays a pivotal role in several biological processes, including:
- Oxygen Transport : Iron is a key component of hemoglobin and myoglobin, facilitating oxygen transport in the blood and muscle tissues.
- Metabolic Reactions : It is involved in electron transport chains and various enzymatic reactions, contributing to cellular respiration and energy production.
- Gene Regulation : Iron influences gene expression related to iron metabolism and oxidative stress responses.
Antibacterial Activity
Research has demonstrated that Iron(3+) exhibits significant antibacterial properties. A study focused on the interaction between Iron(3+) and various bacterial strains showed that:
- Bacteria can adsorb Fe³⁺ and reduce it to Fe²⁺, which is crucial for their growth under iron-limited conditions.
- The bacteriostatic effects of Fe³⁺ were found to be concentration-dependent, with higher concentrations leading to increased inhibition of bacterial growth.
Case Study: Antibacterial Mechanism
A study evaluated the effects of Fe³⁺ on four bacterial strains: Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Ralstonia solanacearum. The findings indicated:
- Adsorption Dynamics : The adsorption of Fe³⁺ reached equilibrium within 5-10 minutes across all strains.
- Inhibition Concentration : For E. coli, saturation occurred at 0.25 mmol/l, while R. solanacearum required 0.5 mmol/l for saturation.
- Mechanism of Action : The inhibition was linked to the formation of hydroxyl radicals through Fenton reactions, leading to oxidative stress in bacterial cells .
Influence on Cellular Processes
Iron(3+) also affects various cellular processes beyond antibacterial activity:
- Ferroptosis Induction : Recent studies have shown that certain iron complexes can induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation. This effect was observed in cancer cells treated with salopheneiron(III) complexes, where increased mitochondrial reactive oxygen species (mROS) led to cell death .
Table 1: Biological Effects of Iron(3+) Complexes
| Compound | Biological Effect | Mechanism |
|---|---|---|
| Salopheneiron(III) | Induces ferroptosis | Lipid peroxidation |
| Curcumin-oxime Fe(III) complex | Apoptotic effects on SW480 cells | Activation of caspase-3 |
| Free Fe³⁺ | Bacteriostatic | Hydroxyl radical formation |
Iron Concentrations in Biological Matrices
The concentration of iron in biological matrices varies significantly among individuals based on dietary intake and physiological conditions. A study highlighted the following average iron concentrations:
Table 2: Iron Concentrations in Biological Matrices
| Parameter | Control Group (CG) | Training Group (TG) |
|---|---|---|
| Plasma (μg/L) | 2023.37 ± 514.61 | 2486.51 ± 573.24 |
| Serum (μg/L) | 1536.13 ± 416.29 | 1840.00 ± 583.64 |
| Urine (μg/L) | 3.77 ± 0.99 | 3.62 ± 1.61 |
These findings indicate that physical training can significantly elevate plasma and serum iron levels, suggesting enhanced metabolic activity associated with iron .
Scientific Research Applications
1.1. Bioimaging and Sensing
Iron(3+) ions are utilized in the development of selective fluorescent probes for bioimaging. These probes exhibit fluorescence enhancement when binding to iron(3+), enabling the detection of iron concentrations in biological samples.
- Key Findings:
| Probe Type | Detection Limit | Cell Type | Fluorescence Response |
|---|---|---|---|
| Rhodamine-based | 0.031 µM | HeLa | Significant turn-on |
| Schiff base | 0.89 nM | HeLa | Enhanced emission |
1.2. Antibacterial Properties
Research has shown that iron(3+) exhibits bacteriostatic effects by being adsorbed by bacteria and subsequently reduced to iron(2+). This mechanism is believed to involve the generation of hydroxyl free radicals, which inhibit bacterial growth.
- Key Findings:
| Bacteria | Saturation Concentration (mmol/l) | Reduction to Fe2+ |
|---|---|---|
| E. coli | 0.25 | Yes |
| S. aureus | 0.25 | Yes |
| R. solanacearum | 0.5 | Yes |
2.1. Water Quality Monitoring
Iron(3+) ions are critical in developing analytical methods for monitoring water quality, particularly in detecting excess iron concentrations which can indicate pollution or contamination.
- Key Findings:
2.2. Nanopigments
Iron(3+) is used in the production of nanopigments, which have applications in various industries including cosmetics and coatings.
- Key Findings:
Catalytic Applications
Iron(3+) compounds serve as effective catalysts in organic synthesis processes, particularly for acetylation reactions.
- Key Findings:
| Reaction Type | Catalyst Used | Efficiency |
|---|---|---|
| Acetylation | Iron(3+) p-toluenesulfonate | High |
Medical Research
Recent studies have highlighted the role of iron(3+) in cancer biology, particularly its involvement in reactivating telomerase in colorectal cancers.
Preparation Methods
Direct Chlorination of Iron Metal
The most common industrial method for producing anhydrous iron(III) chloride (FeCl₃) involves the direct reaction of scrap iron with chlorine gas at elevated temperatures (300–500°C):
The gaseous product is rapidly cooled to prevent decomposition. Excess chlorine ensures complete conversion of intermediate FeCl₂ to FeCl₃. Annually, several hundred tons of FeCl₃ are produced via this method, primarily for water treatment and catalyst synthesis.
Oxidation of Ferrous Sulfate
Ferric sulfate (Fe₂(SO₄)₃), a key coagulant, is synthesized by oxidizing ferrous sulfate (FeSO₄) with oxygen under pressure. A patent describes the use of a copper ammonium sulfate catalyst (200 ppm) at 180–200°F and 100 psi pressure:
Controlled sulfuric acid addition prevents excess acidity, ensuring high-purity Fe₂(SO₄)₃ solutions.
Laboratory-Scale Aqueous Synthesis
Hydrolysis of Iron(III) Salts
Iron(III) hydroxide (Fe(OH)₃) is precipitated by neutralizing Fe³⁺ solutions with bases. For example, adding NaOH to FeCl₃ yields a rust-brown gelatinous solid:
The product’s morphology depends on pH:
Electrochemical Oxidation
Electrolysis of iron anodes in NaCl electrolytes produces Fe³⁺ via oxidation. A setup with iron and graphite electrodes (6 hours, 10 g NaCl/200 mL H₂O) generates hydrated Fe₂O₃·nH₂O, which dehydrates at 150°C to α-Fe₂O₃.
Controlled Precipitation for Nanomaterials
Coprecipitation of Iron Oxide Nanoparticles
Magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) nanoparticles are synthesized by coprecipitating Fe²⁺ and Fe³⁺ salts in a 1:2 molar ratio under alkaline conditions:
Key variables :
Sol-Gel Synthesis
Iron(III) glycerolate, a biocompatible precursor, is prepared by reacting FeCl₃ with glycerol and NaOH at 180°C:
This method yields spherical nanoparticles (20–50 nm) suitable for drug delivery.
Advanced Coordination Chemistry Approaches
Synthesis of Iron(III) Complexes
Amine-bis(phenolate) ligands form stable Fe³⁺ complexes. For example, reacting FeCl₃ with isopropyl-N,N-bis(2-methylene-4-t-butyl-6-methylphenol) (H₂L1) and NEt₃ yields [NEt₃H][FeCl₂L1], a trigonal bipyramidal complex.
Chelation with Ethylenediaminetetraacetate (EDTA)
Fe³⁺ forms a 1:1 complex with EDTA, enabling precise volumetric analysis. Back-titration with bismuth nitrate quantifies Fe³⁺ in solutions:
Environmental and Economic Considerations
Q & A
Q. Q1. What experimental methodologies are most effective for synthesizing and characterizing Iron(3+) complexes with high purity?
Answer: Synthesis of Iron(3+) complexes often employs techniques like coprecipitation, sol-gel methods, or hydrothermal synthesis, depending on the target compound (e.g., oxides, coordination complexes). Characterization requires multi-modal approaches:
- X-ray diffraction (XRD) for crystallographic structure validation.
- X-ray photoelectron spectroscopy (XPS) to confirm oxidation state (+3) and ligand coordination.
- Mössbauer spectroscopy for electronic environment analysis, particularly for Fe³⁺ in magnetic materials .
Ensure reproducibility by controlling pH, temperature, and precursor ratios during synthesis. Document deviations in protocols to troubleshoot impurities .
Q. Q2. How can researchers assess the stability of Iron(3+) compounds under varying environmental conditions (e.g., pH, redox potential)?
Answer: Stability studies involve:
- Electrochemical methods (cyclic voltammetry) to probe redox behavior.
- Spectrophotometric titration to monitor ligand dissociation or hydrolysis under acidic/basic conditions.
- Long-term aging experiments coupled with XRD or FTIR to detect phase changes.
Controlled anaerobic chambers may be necessary to isolate redox-sensitive systems from atmospheric oxygen .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the role of Iron(3+) in catalytic processes (e.g., Fenton reactions, water oxidation), and how can conflicting kinetic data be resolved?
Answer: Mechanistic studies require:
- In situ spectroscopy (e.g., Raman, UV-Vis) to track intermediate species during catalysis.
- Isotopic labeling (e.g., ¹⁸O) to elucidate oxygen transfer pathways in water oxidation.
- Computational modeling (DFT) to validate proposed reaction coordinates.
Contradictions in kinetic data (e.g., rate constants across studies) often stem from differences in reactant concentrations, solvent effects, or catalyst surface area. Meta-analyses comparing experimental conditions (pH, temperature, co-catalysts) can reconcile discrepancies .
Q. Q4. How do Iron(3+) interactions with biological macromolecules (e.g., transferrin, ferritin) influence cellular iron homeostasis, and what methodological challenges arise in mimicking physiological conditions?
Answer: Investigate via:
- Circular dichroism (CD) to monitor conformational changes in proteins upon Fe³⁺ binding.
- Isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry.
- Cell culture models with iron chelators/fluorescent probes (e.g., calcein) to track intracellular Fe³⁺ distribution.
Challenges include replicating the redox-buffered cellular environment (use of glutathione/NADPH systems) and avoiding non-specific iron precipitation in vitro .
Q. Q5. What strategies address inconsistencies in computational predictions versus experimental observations for Iron(3+) electronic structure and magnetic properties?
Answer: Discrepancies often arise from approximations in density functional theory (DFT) or neglect of relativistic effects. Mitigate via:
- Hybrid functionals (e.g., B3LYP) to improve exchange-correlation energy accuracy.
- Ab initio ligand field theory (AILFT) for spin-state energetics in coordination complexes.
- High-field magnetometry (SQUID) to cross-validate calculated magnetic moments.
Transparent reporting of computational parameters (basis sets, solvation models) is critical for reproducibility .
Data Analysis and Contradiction Management
Q. Q6. How should researchers design experiments to resolve contradictory reports on the bioavailability of Iron(3+) nanoparticles in environmental or biomedical contexts?
Answer: Implement comparative studies with:
- Standardized dissolution assays (e.g., simulated body fluid for biomedical studies).
- Size- and surface-functionalization controls to isolate variables affecting dissolution kinetics.
- Synchrotron-based techniques (XANES/EXAFS) to quantify speciation in complex matrices.
Statistical meta-regression can identify confounding factors (e.g., organic matter in environmental studies) .
Methodological Innovation
Q. Q7. What advanced spectroscopic techniques are emerging to probe the short-lived intermediates of Iron(3+) in photochemical reactions?
Answer: Utilize ultrafast methods:
- Femtosecond transient absorption spectroscopy to capture Fe³⁺ ligand-to-metal charge transfer (LMCT) states.
- Time-resolved X-ray absorption spectroscopy (TR-XAS) at free-electron laser facilities for atomic-scale temporal resolution.
- EPR spin trapping to detect radical species generated during photoreactions.
Collaboration with synchrotron facilities is often necessary for access to these tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
